
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 is a synthetic peptide composed of multiple amino acids. This compound is characterized by the presence of cysteine, phenylalanine, tryptophan, lysine, tyrosine, and cysteine residues. The peptide sequence is acetylated at the N-terminus and amidated at the C-terminus, which can influence its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods can be employed to introduce substitutions.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds.
Reduced Peptide: Reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 has various applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The presence of cysteine residues allows for the formation of disulfide bonds, which can influence the peptide’s conformation and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-OH: Similar structure but with a free carboxyl group at the C-terminus.
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-OMe: Contains a methyl ester group at the C-terminus.
Uniqueness
Ac-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-Tyr-DL-Cys(1)-NH2 is unique due to its specific sequence and terminal modifications, which can significantly influence its stability, solubility, and biological activity compared to other similar peptides.
Propriétés
Formule moléculaire |
C43H53N9O8S2 |
|---|---|
Poids moléculaire |
888.1 g/mol |
Nom IUPAC |
19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58) |
Clé InChI |
UHSPHALTSYXFRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


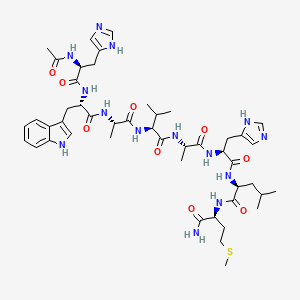
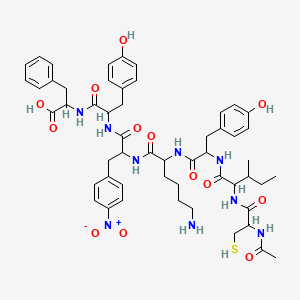
![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
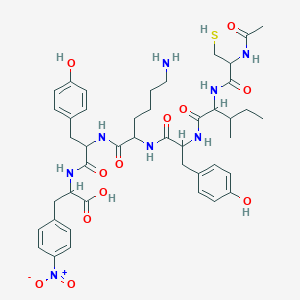
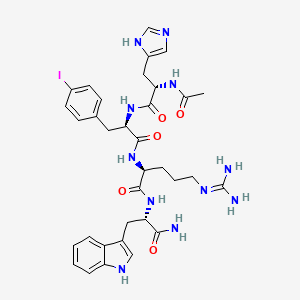
![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)
![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)
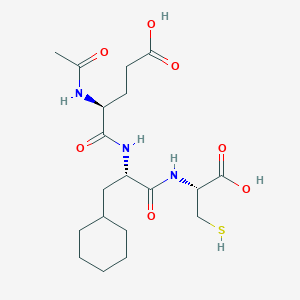
![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)
![AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)
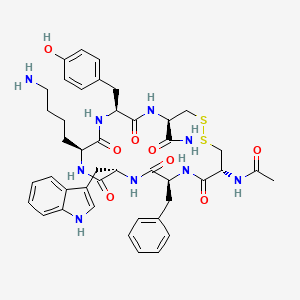
![Ac-I[CVFQDWGHHRC]T-NH2](/img/structure/B10846357.png)
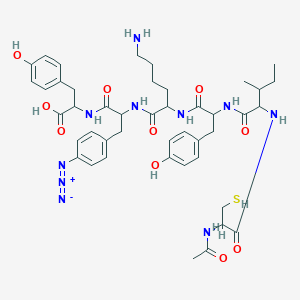
![Ac-I[CVWQDWGHHRC]T-NH2](/img/structure/B10846371.png)
